2-(フェニルチオ)アニリン

概要

説明

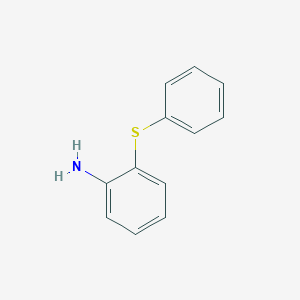

2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, is an organic compound with the molecular formula C12H11NS. It is a derivative of aniline where a phenylthio group is attached to the ortho position of the aniline ring. This compound is known for its applications in various fields, including organic synthesis and material science .

科学的研究の応用

Organic Synthesis

2-(Phenylthio)aniline serves as a versatile intermediate in organic synthesis. It is particularly useful in the preparation of various derivatives through nucleophilic substitution reactions.

Key Reactions:

- Nucleophilic Aromatic Substitution: The compound acts as an electrophile in reactions with nucleophiles, enabling the synthesis of more complex molecules. For instance, it can react with thiophenols to yield substituted anilines, which are valuable in the production of dyes and pharmaceuticals .

- Synthesis of Aryl Chalcogenides: Recent studies have demonstrated that 2-(Phenylthio)aniline can be used to synthesize aryl chalcogenides efficiently under metal-free conditions, achieving yields exceeding 90% .

Data Table: Synthesis Yields of Aryl Chalcogenides

| Reaction Type | Reactants | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | 2-(Phenylthio)aniline + Thiophenol | 88-95 |

| Aryl Chalcogenide Formation | 2-(Phenylthio)aniline + Diphenyl Diselenide | 90-92 |

Medicinal Chemistry

The compound is also explored for its potential therapeutic applications. Its derivatives have shown promise in treating various diseases.

Case Study: Antiparasitic Activity

- Research Findings: 2-Nitro-5-(phenylthio)anilines derived from 2-(Phenylthio)aniline have been identified as intermediates for herbicides and antiparasitic agents. Studies indicate that these compounds exhibit significant activity against parasitic infections, making them candidates for further development .

Data Table: Biological Activity of Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Nitro-5-(phenylthio)aniline | Antiparasitic | |

| Various derivatives | Herbicidal |

Materials Science

In materials science, 2-(Phenylthio)aniline is utilized in synthesizing polymers and novel materials.

Applications:

- Dye Synthesis: The compound is a precursor for synthesizing azo dyes, which are widely used in textiles. Its ability to form stable complexes with metals enhances the colorfastness of these dyes .

- Ligand Formation: It can be used to create tridentate ligands for metal complexes, which are important in catalysis and sensor applications .

Data Table: Applications in Materials Science

| Application Type | Description | Example Compound |

|---|---|---|

| Dye Synthesis | Precursor for azo dyes | Various azo compounds |

| Ligand Formation | Forms complexes with transition metals | Tridentate ligands |

作用機序

Target of Action

2-(Phenylthio)aniline is an organic chemical compound with the molecular formula C12H11NS The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be around 30 , suggesting that it may have good membrane permeability. This could potentially impact its bioavailability, distribution, and elimination.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Phenylthio)aniline involves the copper-catalyzed coupling of benzothiazole with iodobenzene. The reaction is typically carried out in the presence of tetra-n-butylammonium hydroxide and copper(I) chloride under an inert atmosphere at 50°C for 12 hours. The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which is purified by column chromatography on silica gel .

Industrial Production Methods

Industrial production methods for 2-(Phenylthio)aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

2-(Phenylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Aminophenyl phenyl sulfide.

Substitution: Halogenated derivatives of 2-(Phenylthio)aniline.

類似化合物との比較

Similar Compounds

- 2-(Methylthio)aniline

- 4-(Thiophen-2-yl)aniline

- 2-(Phenylsulfonyl)aniline

- 2-Aminophenyl disulfide

Uniqueness

2-(Phenylthio)aniline is unique due to the presence of both an amino group and a phenylthio group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

生物活性

Overview

2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, is an organic compound with the molecular formula CHNS. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its unique structural features and potential biological activities. The presence of both an amino group and a phenylthio group allows for diverse chemical reactivity, making it a valuable compound in medicinal chemistry and material science.

- Molecular Formula : CHNS

- Molecular Weight : 197.28 g/mol

- Log P (lipophilicity) : Approximately 3.0, indicating moderate lipophilicity which can influence its biological activity and absorption characteristics.

The biological activity of 2-(Phenylthio)aniline can be attributed to its ability to interact with various biological targets, including enzymes and proteins. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Protein Interactions : It may bind to specific protein sites, altering their function and influencing cellular processes.

Antimicrobial Activity

Research indicates that derivatives of 2-(Phenylthio)aniline exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

2-(Phenylthio)aniline derivatives have been investigated for their anticancer properties. A study highlighted that modifications in the phenylthio group could enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Preliminary studies suggest that 2-(Phenylthio)aniline may possess neuroprotective properties. Its ability to cross the blood-brain barrier due to its lipophilicity allows it to interact with neuronal receptors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on different bacterial strains demonstrated that 2-(Phenylthio)aniline derivatives inhibited bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 50 μg/mL to 200 μg/mL depending on the specific derivative tested.

- Cytotoxicity Assays : In vitro studies using MTT assays revealed that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values ranging from 10 μM to 30 μM.

- Neuroprotection : In models of oxidative stress-induced neurotoxicity, compounds based on 2-(Phenylthio)aniline showed reduced cell death rates compared to control groups, indicating potential for further exploration in neuroprotective strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(Methylthio)aniline | Thioether derivative | Moderate antimicrobial activity |

| 4-(Phenylthio)aniline | Thioether derivative | Limited studies; potential anticancer activity |

| 2-Nitro-5-(phenylthio)aniline | Nitro-substituted | Enhanced cytotoxicity against cancer cell lines |

特性

IUPAC Name |

2-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBISJKLNVVJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327124 | |

| Record name | 2-(Phenylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-94-7 | |

| Record name | 2-(Phenylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthioaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Phenylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthioaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2-(phenylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 2-(Phenylthio)aniline?

A1: 2-(Phenylthio)aniline [, ] is an organic compound with the molecular formula C12H11NS and a molecular weight of 197.28 g/mol. It is characterized by a phenylthio group (-SC6H5) attached to the ortho position of an aniline moiety (C6H4NH2). Spectroscopic data, including 1H NMR, 13C NMR, and IR, have been used to confirm its structure. [, , , , , , ]

Q2: How can 2-(Phenylthio)aniline be used in the synthesis of other compounds?

A2: 2-(Phenylthio)aniline serves as a versatile building block in organic synthesis. It can be readily converted into various derivatives, such as Schiff bases, carbamates, and sulfonamides. [, ] For instance, reacting 2-(Phenylthio)aniline with chrysin can lead to the formation of novel flavonoid compounds containing organosulfur moieties. [] It also serves as a precursor in the synthesis of Quetiapine, an antipsychotic drug, through a multi-step process. []

Q3: Can 2-(Phenylthio)aniline be used in the synthesis of polymers?

A3: Yes, 2-(Phenylthio)aniline can be used to synthesize acrylamide-based monomers like 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA). MPPA can be copolymerized with other monomers, such as 2-(trimethylsyloxy)ethyl methacrylate (TSEM), to create organic/inorganic hybrid materials. [] The properties of these copolymers, such as thermal stability, can be tailored by adjusting the MPPA mole fraction. []

Q4: Does 2-(Phenylthio)aniline exhibit any interesting reactivity with metals?

A4: 2-(Phenylthio)aniline displays rich coordination chemistry with various metals. For example, it can react with lithium, sodium, and potassium hydrides to form corresponding anilides. [] The structural features of these anilides, revealed by X-ray crystallography, vary depending on the metal and solvent used. []

Q5: Can 2-(Phenylthio)aniline be used to prepare ligands for transition metal complexes?

A5: 2-(Phenylthio)aniline can be utilized in the preparation of ligands for transition metal complexes. Reacting it with dichlorodimethylsilane yields Me2Si(NH-C6H4-2-SPh)2 (H2L), which can act as a chelating ligand for metals like thallium, copper, and silver. [] The resulting complexes, characterized by X-ray crystallography, exhibit diverse structures, including dinuclear and tetranuclear arrangements. []

Q6: Does 2-(Phenylthio)aniline have any applications in catalysis?

A6: Palladium(II) complexes containing Schiff base ligands derived from 2-(Phenylthio)aniline have been investigated for their catalytic activity in Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions. [] These reactions are essential tools in organic synthesis for forming carbon-carbon bonds. The electrochemical properties of these complexes, studied using cyclic and square wave voltammetry, provide insights into their redox behavior, which can influence their catalytic activity. []

Q7: Has 2-(Phenylthio)aniline been implicated in any unique chemical transformations?

A7: 2-(Phenylthio)aniline participates in a radical pathway leading to the formation of ortho-phenylenediimine derivatives. In the presence of a ruthenium catalyst, [RuII(PPh3)3Cl2], it undergoes oxidative dimerization, resulting in a ruthenium(II) complex containing an ortho-phenylenediimine ligand. [] This reaction highlights the ability of 2-(Phenylthio)aniline to act as an ortho-amination agent under specific conditions. []

Q8: What are some potential impurities found in pharmaceutical substances synthesized from 2-(Phenylthio)aniline?

A8: Quetiapine fumarate, synthesized using 2-(Phenylthio)aniline, may contain impurities like unreacted 2-(Phenylthio)aniline, phenyl N-[2-(phenylthio)phenyl]carbamate, N,N'-bis[2-(phenylthio) phenyl]urea, and various other intermediates. [] These impurities, identified and characterized using techniques such as MS, IR, and NMR, highlight the importance of robust purification methods in pharmaceutical synthesis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。